5-Ph-IAA is classified as a synthetic auxin analog. It is derived from indole-3-acetic acid, the natural plant hormone auxin, modified to include a phenyl group at the 5-position of the indole ring. This modification alters its binding properties and enhances its utility in experimental applications, particularly in the auxin-inducible degron 2 (AID2) system, which is used for precise temporal control of protein degradation in various organisms including yeast, mammalian cells, and Caenorhabditis elegans .
The synthesis of 5-Ph-IAA can be achieved through several methods. One notable approach involves the Suzuki coupling reaction between 5-chloroindole and phenylboronic acid. The process typically requires a palladium catalyst and proceeds under basic conditions. The synthesized product can be purified using standard techniques such as column chromatography .
Technical Details:
The molecular formula of 5-Ph-IAA is , with a molecular weight of approximately 251.29 g/mol. Its structure features an indole ring system with a carboxylic acid functional group and a phenyl substituent at the 5-position.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized 5-Ph-IAA. For instance:
5-Ph-IAA participates in various chemical reactions primarily related to its role as an auxin analog. It acts by binding to specific F-box proteins that are part of the ubiquitin-proteasome pathway, facilitating targeted protein degradation.
The mechanism by which 5-Ph-IAA induces protein degradation involves several steps:
The AID2 system utilizing 5-Ph-IAA allows for rapid degradation of tagged proteins at significantly lower concentrations compared to traditional auxins, with minimal basal activity observed .
5-Ph-IAA has diverse applications across several fields:
The AID2 system employs a precision-engineered "Bump & Hole" strategy to achieve selective protein degradation. This approach centers on structural complementarity between a modified F-box protein (the "hole") and a synthetic auxin analog (the "bump"). In the AID2 system, a phenylalanine-to-glycine mutation at position 74 (F74G) in Oryza sativa TIR1 (OsTIR1) enlarges the auxin-binding pocket, creating a steric void ("hole") [3] [8]. Concurrently, 5-Ph-IAA (5-phenylindole-3-acetic acid) is designed with a phenyl group extension ("bump") that sterically complements this engineered cavity [3]. This mutual adaptation achieves orthogonal ligand-receptor specificity because endogenous auxins (e.g., IAA) cannot effectively bind OsTIR1(F74G) due to insufficient bulk, while 5-Ph-IAA exhibits negligible affinity for wild-type OsTIR1 [3] [6].
The structural refinement eliminates basal degradation (leakiness) observed in first-generation AID systems, where endogenous auxins could partially activate OsTIR1(WT). Quantitative studies show that 5-Ph-IAA binds OsTIR1(F74G) with >600-fold higher selectivity over IAA, reducing the half-maximal degradation concentration (DC₅₀) from 300 nM (IAA/OsTIR1(WT)) to 0.45 nM (5-Ph-IAA/OsTIR1(F74G)) in mammalian cells [3]. This precision enables target protein degradation without perturbing native auxin signaling.
Table 1: Key Structural Features Enabling Orthogonal Degradation in AID2
Component | Structural Feature | Functional Role |
---|---|---|
OsTIR1(F74G) | Glycine substitution at position 74 | Creates enlarged ligand-binding pocket ("hole") |
5-Ph-IAA | Phenyl group at C5 of indole ring | Serves as steric "bump" filling the F74G cavity |
mAID/mAID* tag | 44-70 aa degron (e.g., from AtIAA17) | Recruited to OsTIR1(F74G)-5-Ph-IAA complex for ubiquitination |
5-Ph-IAA exhibits species-specific compatibility with engineered TIR1 orthologs. In mammalian systems, OsTIR1(F74G) forms a ternary complex with 5-Ph-IAA and the mini-AID (mAID)-tagged target protein, triggering rapid ubiquitination [3] [6]. The dissociation constant (Kd) for 5-Ph-IAA binding to OsTIR1(F74G) is ~100-fold lower than that of IAA for OsTIR1(WT), explaining the enhanced degradation efficiency [3]. Analogous mutations in Arabidopsis thaliana TIR1 (AtTIR1(F79G)) enable equivalent degradation control in C. elegans, confirming the strategy’s translatability [4] [7].
Kinetic analyses reveal that 5-Ph-IAA achieves near-complete degradation (≥90%) of mAID-tagged nuclear and cytoplasmic proteins at concentrations as low as 1 µM in mammalian cells—a 500-fold reduction compared to IAA doses required in first-generation systems [3] [9]. This high sensitivity minimizes off-target effects, as evidenced by RNA-seq studies showing significantly fewer transcriptional changes with 1 µM 5-Ph-IAA versus 100 µM IAA [3].
Table 2: Degradation Efficiency Across Model Organisms Using AID2
System | Mutant TIR1 | Ligand | DC₅₀ | Max Degradation | Reference |
---|---|---|---|---|---|
Mammalian cells | OsTIR1(F74G) | 5-Ph-IAA | 0.45 nM | >95% | [3] |
C. elegans | AtTIR1(F79G) | 5-Ph-IAA | 1.3 nM | >90% | [4] |
Mice (in vivo) | OsTIR1(F74G) | 5-Ph-IAA | 1 mg/kg* | >90% | [9] |
Upon 5-Ph-IAA binding, OsTIR1(F74G) undergoes conformational activation, recruiting mAID-tagged proteins to the SCFᴼˢᵀᴵᴿ¹ E3 ubiquitin ligase complex. This complex catalyzes the polyubiquitination of lysine residues on the mAID tag, marking the target for proteasomal degradation [3] [6]. Degradation kinetics are exceptionally rapid, with a reported half-life (T₁/₂) of 62.3 ± 2.0 minutes for a nuclear-localized reporter protein in HCT116 cells—over twice as fast as the original AID system (T₁/₂ = 147.1 ± 12.5 min) [3].
The system’s efficiency extends to diverse subcellular compartments and protein classes, including:
Notably, proteome-wide screens in yeast demonstrate that AID2 achieves >90% depletion for >80% of tagged proteins within 30–60 minutes, outperforming transcriptional shutdown methods [7].
The non-covalent binding of 5-Ph-IAA to OsTIR1(F74G) enables precise temporal control over protein degradation. Target protein levels recover rapidly upon ligand withdrawal due to new protein synthesis and the absence of persistent genetic alterations [3] [9]. In mammalian cells, mAID-tagged proteins typically regain >90% of baseline expression within 3 hours of 5-Ph-IAA washout [3].
In vivo studies in mice demonstrate biphasic recovery kinetics:
This reversibility enables dynamic phenotypic studies, such as probing cell-cycle roles of essential proteins [7] or identifying critical windows for tumor suppressor function [3]. For example, C. elegans larvae treated transiently with 5-Ph-IAA during development fully recover HTZ-1 function after ligand removal, permitting stage-specific functional analyses [4].
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